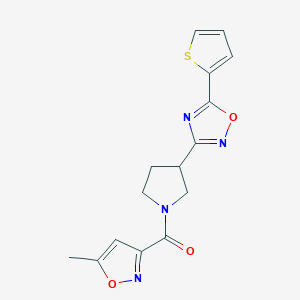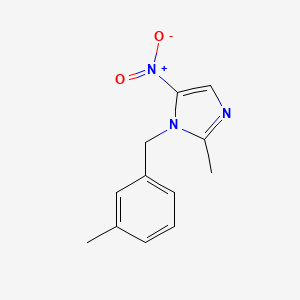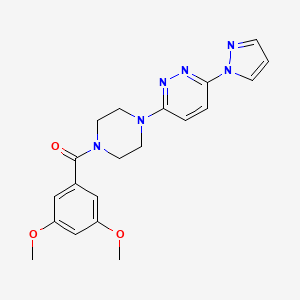
3-bromo-1-isopentyl-5-methyl-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Supramolecular Interactions of 1,2,3-Triazoles
1,2,3-Triazoles, including derivatives like 3-bromo-1-isopentyl-5-methyl-1H-1,2,4-triazole, exhibit unique supramolecular interactions, making them valuable in supramolecular and coordination chemistry. These interactions enable their applications in anion recognition, catalysis, and photochemistry, extending beyond the realm of click chemistry to include complexation with anions through hydrogen and halogen bonding. The versatility of triazole in forming various N-coordination modes and its role in ion-pair recognition and bimetallic complexes underscore its significance in scientific research (Schulze & Schubert, 2014).
Triazole as a Bioisostere in Medicinal Chemistry
The structural features of 1,2,3-triazole allow it to mimic different functional groups, establishing it as a bioisostere in the design of new active molecules. This property has been exploited to develop compounds with antimicrobial, antiviral, and antitumor effects, highlighting its potential in the synthesis of drug analogs with varied bioactivities (Bonandi et al., 2017).
Click Chemistry in Drug Discovery
The copper-(I)-catalyzed formation of 1,2,3-triazoles from azides and terminal acetylenes is a cornerstone of click chemistry, which has found broad applications in drug discovery. This methodology facilitates the synthesis of biologically active compounds with triazole linkers, which are not merely passive entities but actively engage with biological targets through hydrogen bonding and dipole interactions, underscoring the growing impact of click chemistry on the development of new therapeutic agents (Kolb et al., 2003).
Corrosion Inhibition
Triazole derivatives have been studied for their corrosion inhibition properties on various metals in acidic media. These studies indicate that triazoles can offer protection against corrosion, making them useful in industrial applications where metal preservation is critical. The efficiency of these inhibitors is attributed to their adsorption on metal surfaces, which is governed by factors such as molecular structure and the presence of substituents (Lagrenée et al., 2002).
Antibacterial Agents
1,2,3-Triazoles have been identified as promising scaffolds in the development of novel antibacterial agents, including oxazolidinone antibacterials. The incorporation of triazole rings in these compounds has been shown to reduce the activity against monoamine oxidase A, potentially leading to an improved safety profile for these antibacterial agents (Reck et al., 2005).
Safety and Hazards
Specific safety and hazard information for “3-bromo-1-isopentyl-5-methyl-1H-1,2,4-triazole” is not provided in the resources I have. Sigma-Aldrich, a provider of this compound, does not collect analytical data for this product and the buyer assumes responsibility to confirm product identity and/or purity .
Direcciones Futuras
The future directions for research on “3-bromo-1-isopentyl-5-methyl-1H-1,2,4-triazole” and similar compounds could involve finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates . The pharmacological significance of the 1,2,4-triazole-containing scaffolds has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity .
Propiedades
IUPAC Name |
3-bromo-5-methyl-1-(3-methylbutyl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BrN3/c1-6(2)4-5-12-7(3)10-8(9)11-12/h6H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJECLEDZLMXSSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1CCC(C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1-Benzylpiperidin-4-yl)amino]hexan-2-ol](/img/structure/B2757731.png)

![[(2-Phenylethyl)carbamoyl]methyl 3-methoxybenzoate](/img/structure/B2757733.png)
![2-(3,4-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B2757739.png)



![1-(methylsulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2757746.png)


![12-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B2757749.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B2757752.png)
![N-(2,3-dimethylphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2757754.png)